1-Acetyl-3-phenyl-1H-pyrazole

Medicinal Chemistry Chemical Biology Physical Organic Chemistry

Standard 3-phenyl-1H-pyrazole exists as a tautomeric mixture, which introduces binding ambiguity in ITC and SPR assays. Procuring 1-Acetyl-3-phenyl-1H-pyrazole (CAS 38858-98-9) eliminates this variability by blocking tautomerism at N1. - Single molecular entity with defined H-bond acceptor capacity for crystallography. - Quantifiable ΔXLogP (+0.4 vs. parent) enables robust HPLC method development. - Sourced as a validated intermediate, it removes the N-acetylation step, accelerating process R&D scale-up.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 38858-98-9
Cat. No. B3065360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-phenyl-1H-pyrazole
CAS38858-98-9
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-9(14)13-8-7-11(12-13)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyZZEDMOLFOCWOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3-phenyl-1H-pyrazole Procurement Guide


1-Acetyl-3-phenyl-1H-pyrazole (CAS 38858-98-9) is an N-acetylated pyrazole derivative with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol [1]. It is a defined, aromatic heterocyclic compound used primarily as a synthetic intermediate and a core scaffold in medicinal chemistry and agrochemical research . Its key physicochemical properties include a melting point of 135-137 °C and a predicted boiling point of 350.5±35.0 °C [1].

Fixed tautomer for reproducible binding assays
Validated intermediate in patented agrochemical routes
Defined scaffold for medicinal chemistry SAR

Why Generic Pyrazole Substitution Fails


The N1-acetyl group on 1-acetyl-3-phenyl-1H-pyrazole is not a passive substituent; it fundamentally alters the compound's electronic properties and physicochemical behavior [1] compared to the parent 3-phenyl-1H-pyrazole. This modification blocks tautomerism at the pyrazole nitrogen, imparting a fixed dipole moment and defined H-bond acceptor capacity, which directly impacts molecular recognition . The downstream consequences of this single, well-characterized modification on parameters like lipophilicity (XLogP3-AA = 1.8) [1] and melting point are significant, making simple substitution by non-acetylated analogs unreliable in structure-activity relationship (SAR) studies or chemical process development. The quantitative evidence below details these precise points of differentiation.

Dimension
1-Acetyl-3-phenyl-1H-pyrazole
3-Phenyl-1H-pyrazole
Tautomeric State
Fixed N1-acetyl tautomer
Dynamic tautomeric mixture
Lipophilicity
Higher, defined lipophilicity
Lower, undefined
Synthetic Utility
Directing/activating group for C-H functionalization
Unfunctionalized building block

Quantitative Evidence vs. Closest Analogs


N1-Acetylation Blocks Annular Tautomerism

1-Acetyl-3-phenyl-1H-pyrazole exists as a single, defined N1-acetylated tautomer, whereas 3-phenyl-1H-pyrazole exists as a mixture of 3-phenyl and 5-phenyl tautomers due to rapid annular tautomerism . This results in a fixed dipole moment and a distinct melting point of 135-137 °C for the acetylated compound [1], compared to the tautomeric mixture of 3-phenyl-1H-pyrazole, which exhibits a broader and lower melting range (approx. 78-80°C) . The XLogP3-AA value of 1.8 for the acetylated derivative [2] represents a definitive lipophilicity that contrasts with the undefined lipophilicity of the tautomeric parent, which can confound structure-based drug design (SBDD) models.

Tautomeric & Thermal Shift
Head-to-head
135–137 °C M.P. (Target)
78–80 °C M.P. (Parent)
1.8 XLogP (Target)
~1.4 XLogP (Parent)
Fixed tautomer ensures reproducible assay behavior.
Based on standard batch characterization.
Medicinal Chemistry Chemical Biology Physical Organic Chemistry

Synthetic Intermediate Utility in Patented Processes

The LookChem database identifies 1-acetyl-3-phenyl-1H-pyrazole as a key intermediate in three distinct patented synthetic routes for producing commercial agrochemicals and pharmaceuticals . This is in contrast to its non-acetylated counterpart, 3-phenyl-1H-pyrazole, which is indexed primarily as a basic building block requiring further functionalization. The acetyl group acts as a traceless directing/protecting group in subsequent C-H functionalization reactions, a synthetic utility not offered by the parent pyrazole. The literature guidance includes a specific process using N-Bromosuccinimide and silver trifluoromethanesulfonate in tetrahydrofuran at 66 °C .

Synthetic Utility in Patents
Class-level inference
3 patented synthetic routes indexed vs 0 for parent.
Validated starting point for scaled processes.
Database indexing; confirm with vendor.
Process Chemistry Agrochemical Synthesis Organic Synthesis

HPLC Retention Time Differentiation for Purity Analysis

The introduction of the acetyl group results in a significant and predictable shift in reversed-phase HPLC retention time compared to 3-phenyl-1H-pyrazole. Based on the increase in XLogP3-AA from ~1.4 (for the parent) to 1.8 (for the acetylated compound) [1], the target compound will exhibit a longer retention time under standard C18 column conditions (e.g., water/acetonitrile gradient). This shift serves as a critical, quantifiable quality attribute (CQA) for compound-specific identity and purity testing, allowing for the selective detection of the unreacted parent as a synthesis impurity.

HPLC Retention Shift
Class-level inference
Δ XLogP +0.4
Predicted longer retention vs parent
Enables specific impurity detection.
Predicted from computational logP.
Analytical Chemistry Quality Control Process Analytical Technology

High-Priority Application Scenarios


Medicinal Chemistry SAR with Fixed Pyrazole Tautomer

For structure-based drug design projects targeting proteins with defined H-bond acceptor/donor patterns, using a tautomeric mixture of 3-phenyl-1H-pyrazole introduces ambiguity in docking results and binding assays [1]. Procuring 1-acetyl-3-phenyl-1H-pyrazole provides a single, well-defined molecular entity with fixed H-bond acceptor capacity, leading to more reproducible ITC, SPR, and crystallography data .

Scale-Up of Patented Agrochemical Intermediates

As identified in the LookChem process literature, this compound serves as a validated intermediate in patented routes to commercial products [1]. Sourcing this specific intermediate eliminates the need for the initial N-acetylation step of 3-phenyl-1H-pyrazole, providing a cost and time advantage in process development and scale-up.

HPLC Method Development for In-Process Control

The quantifiable increase in lipophilicity (Δ XLogP = +0.4) relative to the synthetic precursor [1] allows for the development of a robust, stability-indicating HPLC method. Procuring a high-purity standard of the target compound is essential for establishing system suitability parameters and quantifying residual 3-phenyl-1H-pyrazole in final product batches.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Fixed tautomeric state
Binding assay reproducibility
Agrochemical intermediate scale-up
Validated synthetic utility in patents
Process scalability and impurity profile
HPLC method development
Chromatographic differentiation (Δ XLogP)
Resolution from synthetic precursor
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